molecular formula C20H12ClNO5 B2610000 8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 941233-18-7

8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2610000
CAS No.: 941233-18-7
M. Wt: 381.77
InChI Key: BKRMWTKZFUCZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that combines a quinoline derivative with a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the initial preparation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, which is then esterified with 8-chloroquinolin-5-ol under appropriate conditions. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized under strong oxidative conditions.

    Reduction: The quinoline ring can be reduced using suitable reducing agents.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene moiety may yield carboxylic acids, while substitution of the chlorine atom can result in various quinoline derivatives.

Scientific Research Applications

8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The chromene structure may interact with various enzymes, inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Shares the chromene structure but lacks the quinoline moiety.

    8-chloroquinoline: Contains the quinoline structure but lacks the chromene moiety.

Uniqueness

8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the combination of both quinoline and chromene structures, which may confer distinct chemical and biological properties not seen in the individual components .

Properties

IUPAC Name

(8-chloroquinolin-5-yl) 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO5/c1-25-16-6-2-4-11-10-13(20(24)27-18(11)16)19(23)26-15-8-7-14(21)17-12(15)5-3-9-22-17/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRMWTKZFUCZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=C4C=CC=NC4=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.